Azepan-1-yl(2-methylfuran-3-yl)methanone
Description
Azepan-1-yl(2-methylfuran-3-yl)methanone is a synthetic organic compound characterized by a ketone group bridging an azepane (7-membered nitrogen-containing ring) and a substituted furan moiety (2-methylfuran-3-yl).
The compound’s molecular formula can be inferred as C₁₂H₁₇NO₂ (azepane: C₆H₁₁N; 2-methylfuran-3-yl: C₅H₅O; ketone: CO). Key physicochemical properties such as logP (lipophilicity) and solubility are likely influenced by the electron-rich furan ring and the azepane’s conformational flexibility.
Properties
IUPAC Name |
azepan-1-yl-(2-methylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-11(6-9-15-10)12(14)13-7-4-2-3-5-8-13/h6,9H,2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIKRDYIIPLSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azepan-1-yl(2-methylfuran-3-yl)methanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2-methyl-3-buten-2-ol with an acid catalyst.
Azepane Ring Formation: The azepane ring can be formed by the hydrogenation of hexamethylene diamine, followed by cyclization.
Coupling Reaction: The final step involves coupling the furan ring with the azepane ring using a suitable coupling agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-3-furoyl)azepane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The azepane ring can be reduced to form hexamethylene diamine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and azepane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hexamethylene diamine derivatives.
Substitution: Various substituted furan and azepane derivatives.
Scientific Research Applications
1-(2-Methyl-3-furoyl)azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Azepan-1-yl(2-methylfuran-3-yl)methanone depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the furan and azepane rings, respectively.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: Azepan-1-yl(4-ethoxy-3-methylphenyl)methanone (logP = 3.37) is more lipophilic than the target compound due to its bulky phenyl substituent. The 2-methylfuran-3-yl group in the target compound may reduce logP compared to phenyl analogs, as furans are less aromatic and more polar.
- Solubility: Compounds with heterocyclic sulfonyl or pyridazine groups (e.g., ) exhibit lower aqueous solubility, whereas amino- or hydroxyl-substituted derivatives (e.g., ) may have improved solubility.
- Bioactivity: Pyrrole- and indole-derived cannabinoids (e.g., from ) show that side-chain length and heteroaryl groups critically influence receptor binding. While the target compound’s furan group lacks the electron density of indole, its smaller size may allow for selective interactions.
Pharmacological and Functional Comparisons
Cannabinoid Receptor Affinity
Indole- and pyrrole-derived cannabinoids (e.g., JWH-018 analogs) demonstrate that optimal CB1 receptor binding requires a 4–6 carbon side chain and a planar heteroaromatic system .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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